molecular formula C4H5F2N3O2S B1488382 4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole CAS No. 1803603-39-5

4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole

Cat. No. B1488382
CAS RN: 1803603-39-5
M. Wt: 197.17 g/mol
InChI Key: WXEPROWYMJVJFI-UHFFFAOYSA-N
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Description

The compound “4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole” likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The difluoromethyl group (-CF2H) and methanesulfonyl group (-SO2CH3) are attached to the triazole ring. Difluoromethyl compounds are known to have unique chemical and physical properties and are valuable in medicinal chemistry and materials science .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethyl and methanesulfonyl groups. Difluoromethyl groups are known to significantly influence the reactivity and lipophilicity of the parent molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the difluoromethyl and methanesulfonyl groups. Difluoromethyl groups can enhance the lipophilicity of compounds .

Scientific Research Applications

Chemical Reactions and Structural Analyses

Chemical Modifications and Reactivity : Research on triazole derivatives, including those similar to 4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole, has focused on their reactivity and potential for chemical modifications. One study detailed the treatment of 4-aryl(benzyl)sulfonyl-5-polyfluoroalkyl-v-triazoles with sodium hypochlorite, leading to chlorinated derivatives. This modification underscores the compound's utility in synthesizing more complex molecules with specific functional groups (Bandera et al., 2007).

Catalysis and Cyclization : Another application involves rhodium-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, leading to sulfonylated unsaturated piperidines. This process showcases the compound's role in facilitating complex chemical transformations, offering a concise method for preparing compounds with potential biological activity (Furukawa et al., 2019).

Material Science and Electrochemistry

Ionic Liquids and Electrolytes : Triazole derivatives have been investigated for their solvation effects and potential as electrolytes in fuel cells. The study on 1H-1,2,4-Triazole as a solvent for imidazolium methanesulfonate demonstrated its ability to lower the melting point and maintain high ionic conductivity, suggesting applications in energy storage and conversion technologies (Luo et al., 2012).

Protic Ionic Liquids : The combination of methanesulfonic acid and 1H-1,2,4-triazole to form protic ionic liquids and ionic melts has been explored for use in high temperature polymer electrolyte membrane fuel cells (PEMFCs). This research highlights the compound's contribution to the development of advanced materials for clean energy applications (Luo et al., 2011).

Bioactive Compounds and Antimicrobial Activity

Synthesis of Bioactive Derivatives : Studies on the synthesis of methanesulfonates of α-styryl carbinol antifungal agents from triazole ethanol derivatives illustrate the compound's foundation in developing new treatments for fungal infections. This work demonstrates the potential for creating effective antifungal medications based on triazole chemistry (PestiJaan et al., 1998).

Antimicrobial Evaluation : The antimicrobial evaluation of 1,2,4-triazol-3-yl methanesulfonates further exemplifies the compound's utility in discovering new antimicrobial agents. This research indicates the broad spectrum of biological activities inherent in triazole derivatives and their potential pharmaceutical applications (Holan et al., 1997).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, difluoromethyl groups are often used in pharmaceuticals due to their ability to enhance the lipophilicity and metabolic stability of compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety measures should be taken when handling it to avoid exposure and potential harm .

properties

IUPAC Name

4-(difluoromethyl)-5-methylsulfonyl-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O2S/c1-12(10,11)4-2(3(5)6)7-9-8-4/h3H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPROWYMJVJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NNN=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(difluoromethyl)-5-methanesulfonyl-2H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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